molecular formula C25H22N2O2 B070431 (1-Trityl-1H-imidazol-4-YL)methyl acetate CAS No. 183500-34-7

(1-Trityl-1H-imidazol-4-YL)methyl acetate

Cat. No.: B070431
CAS No.: 183500-34-7
M. Wt: 382.5 g/mol
InChI Key: YNVRNJRVLZDDPH-UHFFFAOYSA-N
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Description

(1-Trityl-1H-imidazol-4-YL)methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C25H22N2O2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

183500-34-7

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

(1-tritylimidazol-4-yl)methyl acetate

InChI

InChI=1S/C25H22N2O2/c1-20(28)29-18-24-17-27(19-26-24)25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-17,19H,18H2,1H3

InChI Key

YNVRNJRVLZDDPH-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)OCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

(1-TRITYL-1H-IMIDAZOL-4-YL)METHYL ACETATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of the title A compound 1-trityl-4-hydroxymethyl-1H-imidazole (34.5 g, 101 mmol) in pyridine (200 mL) is added acetic anhydride (28.6 mL, 303 mmol) in a dropwise fashion and the reaction is stirred until it becomes clear. The reaction mixture is poured into EtOAc and then washed with 0.5N aqueous HCl, saturated aqueous sodium bicarbonate and brine. The combined organic phases are dried over anhydrous sodium sulfate and then filtered through a silica pad yielding a solid after removal of the solvent in vacuo. The solid is triturated with diethyl ether to give 4-acetoxymethyl-1-tritylimidazole: m.p. 133-134° C.; 1H-NMR (DMSO-d6) δ 7.42 (10H, m), 7.09 (6H, m), 6.99 (1H, s), 4.89 (2H, s), 1.99 (3H, s); e/z (ES) 383 (M+1, 5%), 243 (100%).
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The alcohol from Step A (260 mmol, prepared above) was suspended in pyridine (500 mL). Acetic anhydride (74 mL, 780 mmol) was added dropwise, and the reaction was stirred for 48 hours during which it became homogeneous. The solution was poured into EtOAc, washed sequentially with water, 5% aq. HCl solution, sat. aq. NaHCO3, solution, and brine. The organic extracts were dried, (Na2SO4), and concentrated in vacuo to provide the product as a white powder, which was sufficiently pure for use in the next reaction.
Quantity
260 mmol
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Alcohol 2 (prepared above) was suspended in 500 mL of pyridine. Acetic anhydride (74 mL) was added dropwise, and the reaction was stirred for 48 hours during which it became homogeneous. The solution was poured into 2 L of EtOAc, washed with water (3×1 L), 5% aq. HCl soln. (2×1 L), sat. aq. NaHCO3, and brine, then dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product. The acetate 3 was isolated as a white powder (85.8 g) which was sufficiently pure for use in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

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